An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride: Core Properties and Scientific Applications
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is a key heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) family. This class of molecules is of significant interest in medicinal chemistry and pharmacology due to its presence in a wide array of natural products and its versatile biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride, including its chemical structure, physicochemical characteristics, and core synthesis principles. Furthermore, this document delves into its pharmacological profile, potential mechanisms of action, and established analytical methodologies, offering a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids with potent biological activities.[1] THIQ-based compounds, both natural and synthetic, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-HIV properties.[1] Their structural resemblance to key neurotransmitters has also led to their exploration as modulators of various central nervous system targets. 1,2,3,4-Tetrahydroisoquinolin-7-ol, as a hydroxylated derivative, presents unique opportunities for derivatization and interaction with biological targets, making its hydrochloride salt a valuable tool in drug discovery research.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is essential for its effective application in research and development.
Chemical Structure and Identification
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IUPAC Name: 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride[2]
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Molecular Weight: 185.65 g/mol [4]
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Synonyms: 1,2,3,4-Tetrahydro-7-isoquinolinol hydrochloride[3]
Physicochemical Data
Quantitative data for 1,2,3,4-Tetrahydroisoquinolin-7-ol (the free base) is summarized in the table below. The hydrochloride salt form is expected to exhibit enhanced aqueous solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
Synthesis of the Tetrahydroisoquinoline Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry, with two primary named reactions being the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][6] This method is particularly effective when the aromatic ring is activated by electron-donating groups, such as a hydroxyl group.[7]
Experimental Workflow: Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction workflow.
A detailed protocol for the synthesis of a related compound, 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, involves the hydrogenation of 7-benzyloxyisoquinoline using platinum oxide as a catalyst.[8] This suggests a potential route to 1,2,3,4-tetrahydroisoquinolin-7-ol through the debenzylation of a protected precursor.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[1][9] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
Experimental Workflow: Bischler-Napieralski Synthesis
Caption: Bischler-Napieralski reaction workflow.
Pharmacological Profile and Mechanism of Action
The pharmacological properties of 1,2,3,4-tetrahydroisoquinolin-7-ol and its analogs are of considerable interest, with research pointing towards their potential as modulators of various neurotransmitter systems.
Dopamine Receptor Affinity
Studies on analogs of 1,2,3,4-tetrahydroisoquinolin-7-ol have demonstrated significant affinity and selectivity for dopamine receptors, particularly the D3 subtype.[10][11] For instance, a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group displayed strong affinity for the D3 receptor with excellent selectivity over D2 and D1 receptors.[10][11] Molecular docking studies suggest that the hydroxyl group at the 7-position can form crucial hydrogen bond interactions within the receptor's binding pocket, contributing to the observed affinity and selectivity.[11]
Serotonin and Opioid Receptor Interactions
The tetrahydroisoquinoline scaffold has also been investigated for its interaction with serotonin (5-HT) and opioid receptors. Certain N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent 5-HT1A receptor ligands.[12] Additionally, derivatives of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potent and selective kappa opioid receptor antagonists.[13]
Neuroprotective Potential
Several studies have highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against glutamate-induced excitotoxicity and free radical damage.[14] This neuroprotection is, in part, attributed to its ability to antagonize the NMDA receptor.[14] Furthermore, other studies have indicated that hydroxy-substituted 1MeTIQ derivatives exhibit neuroprotective activity, suggesting a potential therapeutic application in neurodegenerative disorders like Parkinson's disease.[15] Some tetrahydroisoquinoline derivatives have also been shown to modulate the processing of amyloid precursor protein (APP), indicating a potential role in Alzheimer's disease therapy.[16]
Signaling Pathway: Potential Neuroprotective Mechanisms
Caption: Potential neuroprotective pathways of THIQ derivatives.
Analytical Methodologies
Accurate and robust analytical methods are crucial for the characterization and quantification of 1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride in various matrices. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be adapted for the analysis of 1,2,3,4-tetrahydroisoquinoline and its derivatives.
Suggested Starting HPLC Parameters:
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Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid for non-MS applications) is a common starting point.[17]
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
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Flow Rate: Typically 1.0 mL/min.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the identification and quantification of 1,2,3,4-tetrahydroisoquinolin-7-ol.
Expected Mass Spectral Data:
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Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this class of compounds.
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Expected [M+H]⁺: For the free base (C₉H₁₁NO), the expected protonated molecule would have an m/z of approximately 150.1.
Safety and Handling
1,2,3,4-Tetrahydroisoquinolin-7-ol and its hydrochloride salt are research chemicals and should be handled with appropriate safety precautions.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18]
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing dust.[18]
Conclusion
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is a valuable chemical entity with a rich pharmacological potential stemming from its privileged tetrahydroisoquinoline scaffold. Its demonstrated and potential interactions with key neurotransmitter systems, coupled with its neuroprotective properties, make it a compelling subject for further investigation in the fields of neuroscience and drug discovery. This technical guide has provided a comprehensive overview of its core properties, synthesis, and analytical methods to aid researchers in their exploration of this promising compound and its derivatives for the development of novel therapeutics.
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